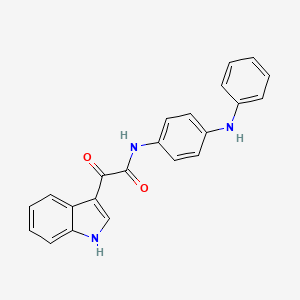

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide" is a derivative of indole acetamide, which is a class of compounds known for their diverse biological activities. Indole acetamides have been the subject of various studies due to their potential therapeutic applications, including anti-inflammatory and antioxidant properties.

Synthesis Analysis

The synthesis of indole acetamide derivatives involves various chemical reactions. For instance, one derivative, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, was synthesized by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Another study reported the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Molecular Structure Analysis

The molecular structure of indole acetamide derivatives has been characterized using various spectroscopic techniques. Single crystal X-ray diffraction studies have been used to determine the three-dimensional structure of these compounds . Additionally, density functional theory calculations have been employed for geometry optimization, and vibrational analysis has confirmed that the optimized structures are not in an excited state .

Chemical Reactions Analysis

Indole acetamide derivatives undergo various chemical reactions. For example, the compound N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide undergoes C–O bond cleavage in aqueous solution at neutral pH to yield the corresponding hydroxamic acid . The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring, which can affect the rate of bond cleavage and the formation of reactive species .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole acetamide derivatives are influenced by their molecular structure. The presence of substituents such as halogens on the phenyl ring can significantly affect the antioxidant activity of these compounds . The electronic properties, such as the energy of the frontier molecular orbitals (HOMO and LUMO), provide insights into the electronic charge transfer within the molecule . Hirshfeld surface analysis and energy frameworks have been used to investigate the stability and intermolecular interactions in the crystal .

Applications De Recherche Scientifique

Anti-inflammatory Applications

Research by Al-Ostoot et al. (2020) demonstrates the synthesis and molecular docking analysis of an indole acetamide derivative showing anti-inflammatory activity through in silico modeling targeting cyclooxygenase COX-1 and 2 domains. This highlights the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antimicrobial Applications

Debnath and Ganguly (2015) synthesized novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated them as antimicrobial agents. Some derivatives showed promising antibacterial and antifungal activities, indicating their potential in combating various pathogenic microorganisms (Debnath & Ganguly, 2015).

Antioxidant Properties

Gopi and Dhanaraju (2020) explored the synthesis and antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives. Their findings revealed considerable antioxidant activity in synthesized compounds, emphasizing the importance of such derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Anticancer Applications

Duran and Demirayak (2012) discussed the synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives for their anticancer activities. The study highlights the potential of these compounds against melanoma-type cell lines, providing a basis for further investigation into their use as anticancer agents (Duran & Demirayak, 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risk.

Orientations Futures

Future research on this compound could involve further exploration of its properties, potential uses, and mechanisms of action. This could include studies to determine its efficacy and safety as a drug, if applicable.

Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have any more questions or need further clarification, feel free to ask!

Propriétés

IUPAC Name |

N-(4-anilinophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(19-14-23-20-9-5-4-8-18(19)20)22(27)25-17-12-10-16(11-13-17)24-15-6-2-1-3-7-15/h1-14,23-24H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPCJHQVUNCMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-(phenylamino)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)